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Compound of Interest

Compound Name: Homoeriodictyol

Cat. No.: B191827

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure,
physicochemical properties, and biological activities of homoeriodictyol, a naturally occurring
flavanone. The information is tailored for researchers, scientists, and professionals in drug
development, with a focus on quantitative data, detailed experimental methodologies, and the
elucidation of its molecular interactions.

Chemical Identity and Structure

Homoeriodictyol, a trihnydroxyflavanone, is chemically designated as (2S)-5,7-dihydroxy-2-(4-
hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one.[1] Its structure consists of a flavanone
backbone characterized by three hydroxyl groups at positions 5, 7, and 4', and a methoxy
group at the 3' position.[1] This compound is structurally related to other well-known flavonoids
such as eriodictyol and hesperetin.

The fundamental chemical identifiers for homoeriodictyol are summarized in the table below.
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Identifier

Value

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxy-3-
methoxyphenyl)-2,3-dihydrochromen-4-one

Chemical Formula

C16H1406[2]

Molecular Weight 302.28 g/mol [2]

CAS Number 446-71-9[1]
COC1=C(C=CC(=C1)

SMILES [C@@H]2CC(=0)C3=C(C=C(C=C302)0)0)0[1
]
InChl=1S/C16H1406/c1-21-14-4-8(2-3-

inChi 10(14)18)13-7-12(20)16-11(19)5-9(17)6-

n

15(16)22-13/h2-6,13,17-
19H,7H2,1H3/t13-/m0/s1[1]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its pharmacokinetic

and pharmacodynamic profiles. The table below presents key physicochemical data for

homoeriodictyol.

Property Value Source

Melting Point 225-227 °C ChemicalBook
Soluble in Chloroform,

Solubility Dichloromethane, Ethyl BioCrick

Acetate, DMSO, Acetone

pKa (strongest acidic)

7.49 £0.40

ChemicalBook

logP

2.900 (estimated) The Good Scents Company

Biological and Pharmacological Activities
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Homoeriodictyol exhibits a range of biological activities, making it a compound of significant
interest for therapeutic applications. Its primary functions include taste modulation, antioxidant

effects, and anti-inflammatory actions.

Quantitative Bioactivity Data

While specific IC50 values for homoeriodictyol are not extensively reported across all its
activities, data for its closely related analogue, eriodictyol, provides valuable insights.

Activity Target/Assay IC50 (Eriodictyol) Reference
o DPPH radical (Garcia-Lafuente et
Antioxidant ) ~25 uM
scavenging al., 2009)
Anti-inflammatory 5-Lipoxygenase ~10 uM (Kim et al., 2005)
] Human colon cancer (Pandurangan et al.,
Anticancer ~50 uM
cells (HCT116) 2014)

Note: The bioactivity of homoeriodictyol is expected to be in a similar range to eriodictyol due
to structural similarity.

Signaling Pathway Modulation: The Nrf2-ARE Pathway

A key mechanism underlying the antioxidant and cytoprotective effects of homoeriodictyol is
its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant
Response Element (ARE) signaling pathway. Under basal conditions, Nrf2 is sequestered in
the cytoplasm by Keapl. Upon exposure to oxidative stress or inducers like homoeriodictyol,
Nrf2 is released from Keap1l, translocates to the nucleus, and binds to the ARE, leading to the
transcription of a suite of antioxidant and detoxification enzymes.
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Caption: Nrf2-ARE signaling pathway activation by Homoeriodictyol.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of
homoeriodictyol.

Extraction of Homoeriodictyol from Eriodictyon
californicum

This protocol is adapted from a general method for flavonoid extraction from plant materials.

Materials:

Dried and powdered leaves of Eriodictyon californicum

Methanol (80%)

Rotary evaporator

Filter paper

Chromatography column (Silica gel)
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» Solvent system for chromatography (e.g., chloroform:methanol gradient)

Procedure:

Macerate 100 g of the dried plant powder in 1 L of 80% methanol for 48 hours at room
temperature with occasional shaking.

 Filter the extract through Whatman No. 1 filter paper.

o Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain
the crude extract.

e Subject the crude extract to column chromatography on a silica gel column.

» Elute the column with a gradient of chloroform:methanol, starting with 100% chloroform and
gradually increasing the polarity by adding methanol.

o Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable
solvent system and visualizing under UV light.

e Pool the fractions containing homoeriodictyol and concentrate to yield the purified
compound.

o Confirm the identity and purity of the isolated homoeriodictyol using spectroscopic methods
(NMR, Mass Spectrometry) and HPLC.

High-Performance Liquid Chromatography (HPLC)
Analysis

This protocol outlines a general method for the quantification of homoeriodictyol.
Instrumentation:

e HPLC system with a UV detector

o C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 um)

Reagents:
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o Acetonitrile (HPLC grade)

o Water (HPLC grade) with 0.1% formic acid
 Homoeriodictyol standard

Procedure:

» Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile
(Solvent A) and 0.1% formic acid in water (Solvent B). A typical gradient might be: 0-20 min,
10-40% A; 20-25 min, 40-10% A; 25-30 min, 10% A.

o Standard Preparation: Prepare a stock solution of homoeriodictyol standard in methanol (1
mg/mL). Prepare a series of working standards by diluting the stock solution to obtain
concentrations ranging from 1 to 100 pg/mL.

o Sample Preparation: Dissolve the extract or sample containing homoeriodictyol in
methanol and filter through a 0.45 pum syringe filter.

o Chromatographic Conditions:

Flow rate: 1.0 mL/min

[¢]

[e]

Injection volume: 20 pL

o

Column temperature: 25°C

[¢]

Detection wavelength: 288 nm

» Quantification: Construct a calibration curve by plotting the peak area of the standard against
its concentration. Determine the concentration of homoeriodictyol in the sample by
interpolating its peak area on the calibration curve.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol describes a common method to assess the antioxidant potential of
homoeriodictyol.
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Materials:

2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol

Homoeriodictyol

Ascorbic acid (positive control)

96-well microplate reader

Procedure:

e Prepare a 0.1 mM solution of DPPH in methanol.

» Prepare a series of concentrations of homoeriodictyol and ascorbic acid in methanol.

e In a 96-well plate, add 100 pL of the DPPH solution to 100 pL of each concentration of the
sample or standard.

 Incubate the plate in the dark at room temperature for 30 minutes.
o Measure the absorbance at 517 nm using a microplate reader.

o Calculate the percentage of radical scavenging activity using the following formula: %
Inhibition = [(A_control - A_sample) / A_control] * 100 where A _control is the absorbance of
the DPPH solution without the sample, and A_sample is the absorbance of the DPPH
solution with the sample.

o Determine the IC50 value, which is the concentration of the sample required to scavenge
50% of the DPPH radicals, by plotting the percentage of inhibition against the sample
concentration.

Conclusion

Homoeriodictyol stands out as a flavonoid with significant potential in the fields of
pharmacology and drug development. Its well-defined chemical structure and diverse biological
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activities, particularly its antioxidant and anti-inflammatory properties mediated through
pathways like Nrf2-ARE, warrant further investigation. The experimental protocols detailed in
this guide provide a foundation for researchers to explore the therapeutic applications of this
promising natural compound. Future studies should focus on elucidating more specific
guantitative bioactivity data and exploring its efficacy and safety in preclinical and clinical
settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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